Nor Lidocaine-d5 Hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Nor Lidocaine-d5 Hydrochloride involves the incorporation of deuterium atoms into the ethylamino group of Nor Lidocaine Hydrochloride. The synthetic route typically includes the following steps:
Acylation: The deuterated ethylamine is then reacted with 2,6-dimethylphenylacetyl chloride under controlled conditions to form the deuterated amide.
Hydrochloride Formation: The final step involves the conversion of the deuterated amide to its hydrochloride salt by treatment with hydrochloric acid
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Nor Lidocaine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents like alkyl halides can introduce different alkyl groups
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction produces secondary amines.
Scientific Research Applications
Nor Lidocaine-d5 Hydrochloride has a wide range of applications in scientific research, including:
Analytical Chemistry: It is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and analyze the presence of Nor Lidocaine and its metabolites.
Pharmacokinetics: The compound is employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Nor Lidocaine in biological systems.
Drug Development: In the pharmaceutical industry, this compound is used to study the metabolic pathways and potential drug-drug interactions of Nor Lidocaine
Mechanism of Action
The mechanism of action of Nor Lidocaine-d5 Hydrochloride is similar to that of Nor Lidocaine. It primarily acts by blocking sodium channels in neuronal cell membranes, thereby inhibiting the initiation and conduction of nerve impulses. This action results in local anesthesia and antiarrhythmic effects. The deuterium labeling does not significantly alter the pharmacological activity but enhances the compound’s stability and allows for precise quantification in analytical studies .
Comparison with Similar Compounds
Nor Lidocaine-d5 Hydrochloride can be compared with other deuterium-labeled analogs and similar compounds such as:
Nor Lidocaine Hydrochloride: The non-deuterated version, which has similar pharmacological properties but lacks the analytical advantages of deuterium labeling.
Lidocaine Hydrochloride: A widely used local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Deuterated Lidocaine Analogs: Other deuterium-labeled lidocaine analogs used for similar analytical purposes
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and precise quantification in analytical applications.
Properties
Molecular Formula |
C12H19ClN2O |
---|---|
Molecular Weight |
247.77 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H/i1D3,4D2; |
InChI Key |
KPXFVVHMUVBVGI-UHBAQTEVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC(=O)NC1=C(C=CC=C1C)C.Cl |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C.Cl |
Origin of Product |
United States |
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